An In-depth Technical Guide to the 19F NMR Chemical Shifts and Spectra for 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene
An In-depth Technical Guide to the 19F NMR Chemical Shifts and Spectra for 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene
A Predictive Analysis Based on First Principles and Spectroscopic Theory
Foreword for the Researcher
The following guide addresses the 19F NMR spectroscopy of 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene. An extensive search of the current scientific literature and spectral databases has revealed a notable absence of experimental 19F NMR data for this specific compound. Consequently, this document is structured as a predictive guide, grounded in the fundamental principles of NMR spectroscopy and data from analogous chemical structures. The insights provided herein are intended to serve as a robust starting point for researchers and drug development professionals who may be working with this molecule or similar halogenated fluorocarbons. Our analysis will focus on the theoretical underpinnings that govern the 19F NMR spectrum of the title compound, offering a detailed projection of its chemical shifts and coupling patterns.
Introduction: The Significance of 19F NMR in Modern Chemistry
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds.[1][2] The 19F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, affording high sensitivity in NMR experiments.[3] Furthermore, the chemical shift range of 19F is significantly wider than that of 1H NMR, which minimizes signal overlap and enhances spectral resolution, even in complex molecules.[4] These features make 19F NMR an indispensable tool in pharmaceutical and materials science, where the introduction of fluorine can dramatically alter a molecule's biological activity and physical properties.
The compound of interest, 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene, presents a unique spectroscopic challenge due to its complex stereochemistry and the presence of multiple electronegative substituents. This guide will deconstruct the anticipated 19F NMR spectrum of this molecule by analyzing the distinct fluorine environments and their expected spin-spin coupling interactions.
Predicted 19F NMR Spectrum: A Detailed Analysis
The structure of 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene features two distinct fluorine environments: a difluoromethylene group (-CF2-) and a monofluoromethine group (-CF-). This will give rise to two distinct signals in the 19F NMR spectrum. The presence of a chiral center at the C3 carbon will render the two fluorine atoms of the -CF2- group diastereotopic, and thus, chemically non-equivalent.
Predicted Chemical Shifts
The chemical shift in 19F NMR is highly sensitive to the local electronic environment.[5] Electronegative atoms and electron-withdrawing groups in close proximity to a fluorine nucleus will deshield it, causing a downfield shift (less negative ppm values).
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-CF2- Group (FA and FB): The two diastereotopic fluorine atoms (let's denote them as FA and FB) are attached to a carbon atom (C4) which is also bonded to a bromine atom and a carbon atom bearing a chlorine and another fluorine. The high electronegativity of the adjacent chlorine and the geminal bromine atom will lead to a significant deshielding effect. We can predict the chemical shift for this group to be in the downfield region of the spectrum for aliphatic fluorocarbons.
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-CF- Group (FC): This fluorine atom (FC) is situated on a chiral center (C3) which is also bonded to a chlorine atom, the -CF2Br group, and a vinyl group. The cumulative electron-withdrawing effects of the adjacent chlorine and the bromo-difluoromethyl group will also deshield this fluorine nucleus.
Based on general ranges for similar structural motifs, a tentative prediction for the chemical shifts is presented in Table 1. It is important to note that these are estimations and the actual experimental values may vary depending on the solvent and other experimental conditions.[5]
Predicted Spin-Spin Coupling
Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. In 19F NMR, both homonuclear (19F-19F) and heteronuclear (19F-1H) couplings are observed, often over multiple bonds.[1]
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Geminal Coupling (2JFF): A large geminal coupling constant is expected between the two diastereotopic fluorine atoms (FA and FB) of the -CF2- group.
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Vicinal Coupling (3JFF): Vicinal coupling will occur between the fluorine atoms of the -CF2- group (FA and FB) and the fluorine atom of the -CF- group (FC). Due to the diastereotopic nature of FA and FB, two different vicinal coupling constants (3JFAFC and 3JFBFC) are anticipated.
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Vicinal Coupling (3JHF): The fluorine atom of the -CF- group (FC) will exhibit vicinal coupling to the vinylic proton on C2.
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Long-Range Coupling: Long-range couplings between the fluorine atoms and the terminal vinyl protons on C1 are also possible, although these are typically smaller in magnitude.
The interplay of these couplings will result in complex multiplet patterns for each fluorine signal. The signal for FC is expected to be a doublet of doublets of doublets (ddd), while the signals for FA and FB will be more complex, appearing as doublets of doublets (dd) further split by the other fluorine and proton nuclei.
Table 1: Predicted 19F NMR Data for 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene
| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl3) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -F A- | -50 to -70 | ddd | 2JFAFB, 3JFAFC, 4JFAH |
| -F B- | -50 to -70 | ddd | 2JFAFB, 3JFBFC, 4JFBH |
| -F C- | -120 to -150 | ddd | 3JFCFA, 3JFCFB, 3JFCH |
Conceptual Experimental Protocol
For the successful acquisition of a 19F NMR spectrum of 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and is free of fluorine atoms. Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO) are suitable choices.
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Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
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Reference Standard: Add a small amount of an internal reference standard, such as trifluorotoluene (C6H5CF3, δ ≈ -63.72 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm), to the NMR tube.[6] This will allow for accurate chemical shift referencing.
NMR Spectrometer Setup and Data Acquisition
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Tuning and Matching: Tune and match the NMR probe to the 19F frequency.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
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Acquisition Parameters:
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Pulse Sequence: A standard one-pulse sequence is typically sufficient.
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Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
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Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
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Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.
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Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
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Proton Decoupling (Optional): To simplify the spectrum and aid in the assignment of 19F-19F couplings, a proton-decoupled 19F NMR spectrum can be acquired.
Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
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Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to obtain a flat baseline.
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Referencing: Reference the spectrum to the internal standard.
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Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
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Peak Picking and Coupling Constant Analysis: Identify the peak multiplets and measure the coupling constants.
Visualizing Molecular Structure and Interactions
The following diagrams illustrate the molecular structure and the predicted spin-spin coupling network for 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene.
Caption: Molecular structure of 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene.
Caption: Predicted spin-spin coupling network.
Conclusion and Future Outlook
This technical guide provides a comprehensive theoretical framework for understanding the 19F NMR spectrum of 2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene. While experimental data is currently unavailable, the predictive analysis of chemical shifts and coupling constants presented here offers valuable guidance for researchers. The detailed experimental protocol outlines a clear path for obtaining high-quality spectra.
The acquisition and full analysis of the 19F NMR spectrum of this molecule would be a valuable contribution to the field of organofluorine chemistry. Such experimental data would not only confirm or refine the predictions made in this guide but also provide deeper insights into the effects of multiple halogen substituents on the electronic environment of fluorine nuclei. Advanced 2D NMR experiments, such as 19F-19F COSY, would be instrumental in unambiguously assigning the complex coupling networks.
References
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Dietschreit, J. C., & Ochsenfeld, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie International Edition, 59(30), 12669–12673. [Link]
-
ChemRxiv. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. Retrieved from [Link]
-
Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. Retrieved from [Link]
-
MDPI. (2025). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. Retrieved from [Link]
-
Fluorine NMR. (n.d.). Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). Retrieved from [Link]
-
Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Calculation of 19F and 195Pt NMR Shifts of Fluoro-Chloro-Bromo- Platinates(IV). ResearchGate. Retrieved from [Link]
-
Pomerantz, W. C. (2021). ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. RSC Chemical Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
19Flourine NMR. (n.d.). Retrieved from [Link]
-
JEOL. (n.d.). Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. Retrieved from [Link]
-
Multinuclear NMR Spectroscopy. (2025). Retrieved from [Link]
